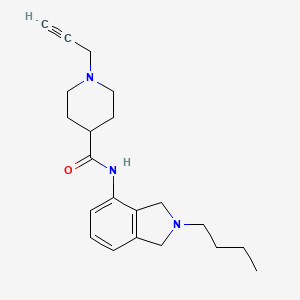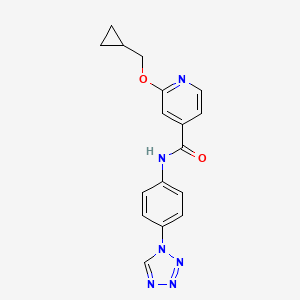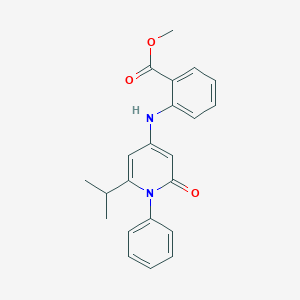![molecular formula C17H17N5O2S B2605832 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone CAS No. 1095403-33-0](/img/structure/B2605832.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzoxazole derivative and has been found to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Characterization
A significant aspect of research on this compound revolves around its synthesis and characterization. For instance, the work by Bhat et al. (2018) highlights a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing the piperazine/morpholine moiety, demonstrating an efficient method for producing compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). This approach showcases the versatility of synthesizing complex molecules that could include structures similar to the subject compound, laying the groundwork for further modifications and applications in drug development.
Antibacterial Agents
Research on piperazinyl oxazolidinone derivatives, as discussed by Tucker et al. (1998), explores their efficacy as antibacterial agents, particularly against gram-positive pathogens. The study identifies compounds with promising in vivo potency, suggesting that modifications in the piperazine moiety can significantly affect antibacterial activity (Tucker et al., 1998). This line of research underscores the potential of using the compound as a scaffold for developing new antibacterial agents.
Anti-HIV Activity
Al-Masoudi et al. (2007) delve into the synthesis and evaluation of new 5-substituted piperazinyl-4-nitroimidazole derivatives for their in vitro anti-HIV activity. The creation of these derivatives from a base compound similar to the one demonstrates the compound's utility in designing novel non-nucleoside reverse transcriptase inhibitors, highlighting its relevance in antiviral research (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Anticancer Agents
The study by Abu‐Hashem and Aly (2017) on the chemistry of new dimethyl-benzo-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives as anticancer agents showcases the synthesis of compounds with cytotoxic activity against cancer cells. This research suggests that structural components similar to "2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone" can be integral to developing effective anticancer drugs (Abu‐Hashem & Aly, 2017).
Electrochemical Synthesis
Electrochemical synthesis methods, as explored by Amani and Nematollahi (2012), offer innovative approaches to synthesizing arylthiobenzazoles, including derivatives that may incorporate structures analogous to the compound of interest. These methods underscore the potential for environmentally friendly and efficient synthesis routes for complex organic molecules (Amani & Nematollahi, 2012).
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-15(12-25-17-20-13-4-1-2-5-14(13)24-17)21-8-10-22(11-9-21)16-18-6-3-7-19-16/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBOCSAGUPSRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine](/img/structure/B2605751.png)



![3-Methylthieno[2,3-d]triazole-5-carboxylic acid](/img/structure/B2605757.png)
![N,5-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2605758.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B2605762.png)


![N-allyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2605770.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide](/img/structure/B2605771.png)
